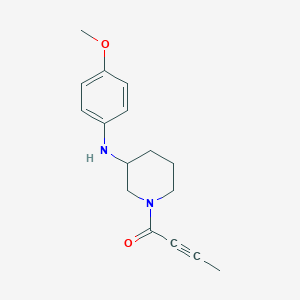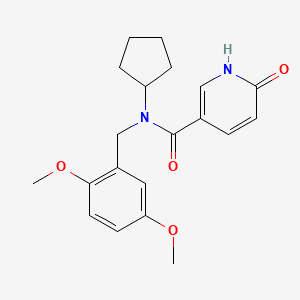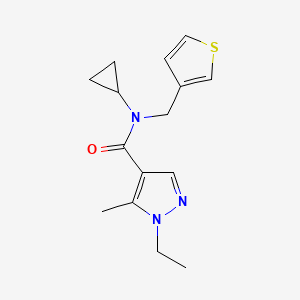![molecular formula C18H17N3O2 B4529029 N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide](/img/structure/B4529029.png)
N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide
Vue d'ensemble
Description
N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the phenyl groups: The pyrazole ring is then functionalized with phenyl groups through electrophilic aromatic substitution reactions.
Ether formation: The phenyl-substituted pyrazole is reacted with a phenol derivative to form the ether linkage.
Acetamide formation: Finally, the compound is methylated and reacted with chloroacetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, halogen, or sulfonyl groups.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory, analgesic, or anticancer agent.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study biological pathways involving pyrazole-containing molecules.
Mécanisme D'action
The mechanism of action of N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which could be important for its binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-3-methyl-5-pyrazolone: This compound also contains a pyrazole ring and is used in various chemical applications.
Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate: Another pyrazole-containing compound with potential biological activity.
Uniqueness
N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide is unique due to its specific substitution pattern and the presence of both ether and acetamide functional groups. This combination of features may confer unique biological or chemical properties, making it a valuable compound for further study.
Propriétés
IUPAC Name |
N-methyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-18(22)12-23-16-7-5-13(6-8-16)14-3-2-4-15(11-14)17-9-10-20-21-17/h2-11H,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNNKDKBIWJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-3-phenylpropyl){2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amine](/img/structure/B4528966.png)
![N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide](/img/structure/B4528980.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B4528983.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4528990.png)
![1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4528996.png)
![(1R,9aR)-1-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4528997.png)

![[(3-{[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B4529015.png)

amine](/img/structure/B4529022.png)
![N-cyclopentyl-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}propanamide](/img/structure/B4529030.png)
![2-[4-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-(2-furylmethyl)piperazin-2-yl]ethanol](/img/structure/B4529037.png)
![{4-[(E)-2-phenylvinyl]pyridin-2-yl}methanol](/img/structure/B4529045.png)

